molecular formula C15H13N5O4 B5956984 1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B5956984
M. Wt: 327.29 g/mol
InChI Key: SFYLNXJSHYUFDR-UHFFFAOYSA-N
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Description

1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole ring substituted with an ethyl group, a nitro group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the ethyl and nitro groups. The oxazole moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: Various substitution reactions can occur at the pyrazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole or oxazole rings.

Scientific Research Applications

1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-4-NITRO-N-[3-(1,3-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: A closely related compound with similar structural features.

    1-ETHYL-4-NITRO-N-[3-(1,3-IMIDAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Another similar compound with an imidazole ring instead of an oxazole ring.

Uniqueness

1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-ethyl-4-nitro-N-[3-(1,2-oxazol-5-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-2-19-9-12(20(22)23)14(18-19)15(21)17-11-5-3-4-10(8-11)13-6-7-16-24-13/h3-9H,2H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYLNXJSHYUFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)C3=CC=NO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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